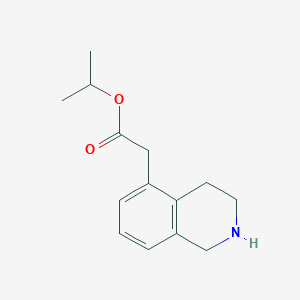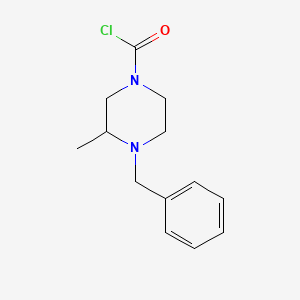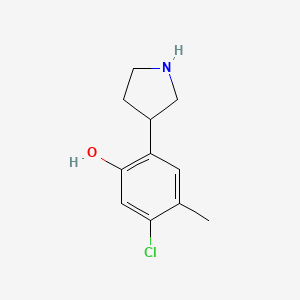
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol is a chemical compound that features a phenol group substituted with a chlorine atom, a methyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylphenol and pyrrolidine.
Nucleophilic Substitution: The phenol group undergoes nucleophilic substitution with pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of phenolic compounds with biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Lacks the pyrrolidinyl group but shares the phenol and chlorine substitution.
2-(Pyrrolidin-3-yl)phenol: Similar structure but without the chlorine and methyl groups.
5-Chloro-2-(pyrrolidin-3-yl)phenol: Similar but lacks the methyl group.
Uniqueness
5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its interaction with biological targets, while the chlorine and methyl groups influence its reactivity and stability.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
5-chloro-4-methyl-2-pyrrolidin-3-ylphenol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12/h4-5,8,13-14H,2-3,6H2,1H3 |
InChIキー |
XULVBIDWNDJTOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


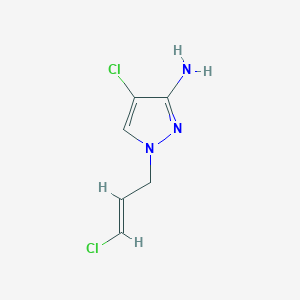

![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)

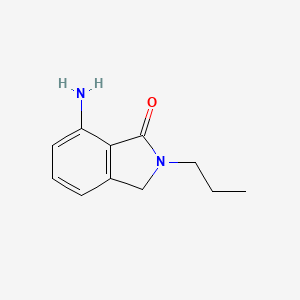
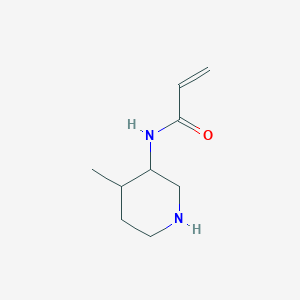
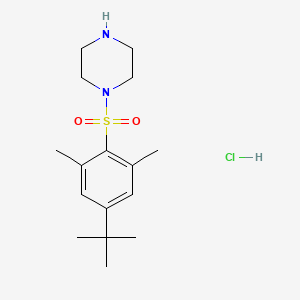
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
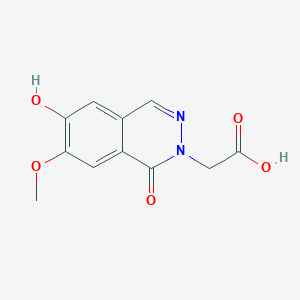
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
